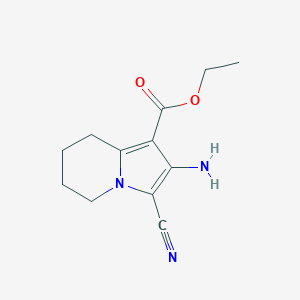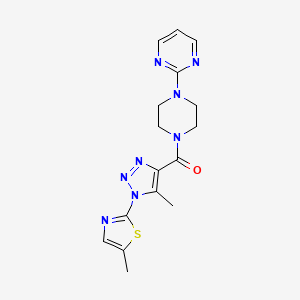![molecular formula C14H12N2O2S B2921653 3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1223883-16-6](/img/structure/B2921653.png)
3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . It’s a light brown solid with a yield of 76% .
Synthesis Analysis
New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been explored . The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Chemical Reactions Analysis
The compound has been found to exhibit very good antimycobacterial activity . It has also been found that some thieno [2,3-d]pyrimidines exhibited better inhibitory activity against Epidermal Growth Factor Receptor (EGFR/ErbB-2) tyrosine kinase in comparison to aminoquinazolines .Physical and Chemical Properties Analysis
The compound is a light brown solid with a melting point of 210–212°C .Aplicaciones Científicas De Investigación
Design and Biological Activity of Thieno[2,3-d]pyrimidine Derivatives
Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their potential in therapeutic applications due to their significant biological activities. For instance, these compounds have been evaluated as non-peptide antagonists for the human luteinizing hormone-releasing hormone (LHRH) receptor, with potential applications in treating sex-hormone-dependent diseases (Sasaki et al., 2003). Their design and synthesis involve replacing the thienopyridin-4-one nucleus with thieno[2,3-d]pyrimidine-2,4-dione to achieve high binding affinity and potent antagonistic activity, showing promise for clinical treatment of various conditions.
Synthesis and Structural Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives and their structural characterization have been a subject of interest in organic chemistry. For example, Vasilin et al. (2015) discussed the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoyl acid, leading to the formation of angular and linear isoindole-dione derivatives, highlighting the versatility of thieno[2,3-d]pyrimidine compounds in synthesizing complex heterocycles (Vasilin et al., 2015).
Biological Applications and Mechanistic Insights
The development of thieno[2,3-d]pyrimidine derivatives for biological applications is an area of significant interest. These compounds have been shown to possess various biological activities, including anticancer, antifolate, and enzyme inhibition properties. For example, research by El-Gazzar et al. (2006) on thienopyrimidine derivatives indicated high biological activities, including acting as inhibitors of adenosine kinase and anticancer activities, thus underscoring the potential of these compounds in drug development (El-Gazzar et al., 2006).
Innovative Synthetic Approaches
Innovative synthetic approaches for thieno[2,3-d]pyrimidine derivatives have been explored to enhance their biological efficacy and structural diversity. These efforts aim at developing new methodologies for constructing thieno[2,3-d]pyrimidine frameworks, which are crucial for their biological applications. For instance, the work by Yin et al. (2022) presents an efficient synthesis of thieno[2,3-d]pyrimidine derivatives bearing imidazolidine-dione moieties, showcasing the ongoing efforts to expand the chemical space of these compounds for further biological evaluation (Yin et al., 2022).
Mecanismo De Acción
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) , Epidermal Growth Factor Receptor (EGFR/ErbB-2) tyrosine kinase , and Phosphatidylinositol-3-kinase (PI3K) . These targets play crucial roles in cell cycle regulation, signal transduction, and cell survival, respectively.
Mode of Action
Thieno[3,2-d]pyrimidine derivatives have been shown to inhibit their targets by binding to the active site, thereby preventing the phosphorylation of downstream signaling molecules .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those regulated by its targets. For instance, inhibition of CDK2 can disrupt the cell cycle, leading to cell cycle arrest . Inhibition of EGFR/ErbB-2 tyrosine kinase can disrupt signal transduction pathways, potentially leading to apoptosis . Inhibition of PI3K can disrupt the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, inhibition of CDK2 could lead to cell cycle arrest, potentially inhibiting the proliferation of cancer cells . Similarly, inhibition of EGFR/ErbB-2 tyrosine kinase and PI3K could disrupt signal transduction pathways, potentially leading to apoptosis .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-methylphenyl)methyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-2-4-10(5-3-9)8-16-13(17)12-11(6-7-19-12)15-14(16)18/h2-7H,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWYKWJSAJOBEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2921574.png)



![3-[(1-Pent-4-enoylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2921582.png)


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2921585.png)


![2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B2921591.png)

![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2921593.png)
